Cas no 308295-90-1 (ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate)

Ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate is a brominated benzofuran derivative with a substituted phenylmethoxy group, offering versatility in synthetic organic chemistry. Its structure features a benzofuran core functionalized with a bromo substituent at the 6-position and a 2-methylphenylmethoxy group at the 5-position, enhancing its reactivity in cross-coupling and substitution reactions. The ethyl ester at the 3-position provides a handle for further derivatization. This compound is particularly useful as an intermediate in pharmaceutical and materials science research, where its unique substitution pattern enables the synthesis of complex heterocyclic systems. Its stability and well-defined reactivity make it a valuable building block for targeted molecular design.
ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate structure
308295-90-1 structure
商品名:ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate
CAS番号:308295-90-1
MF:C20H19BrO4
メガワット:403.266465425491
CID:6586240
PubChem ID:979635

ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate
    • Ethyl 6-bromo-2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-, ethyl ester
    • 308295-90-1
    • ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
    • EU-0072972
    • Oprea1_548580
    • ethyl 6-bromo-2-methyl-5-((2-methylbenzyl)oxy)benzofuran-3-carboxylate
    • AKOS001633391
    • SR-01000445674
    • F0821-0378
    • SR-01000445674-1
    • インチ: 1S/C20H19BrO4/c1-4-23-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)24-11-14-8-6-5-7-12(14)2/h5-10H,4,11H2,1-3H3
    • InChIKey: NEQSUPAJWOSROO-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC(Br)=C(OCC3=CC=CC=C3C)C=C2C(C(OCC)=O)=C1C

計算された属性

  • せいみつぶんしりょう: 402.04667g/mol
  • どういたいしつりょう: 402.04667g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 457
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

  • 密度みつど: 1.370±0.06 g/cm3(Predicted)
  • ふってん: 489.9±40.0 °C(Predicted)

ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0821-0378-1mg
ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
308295-90-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0821-0378-5mg
ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
308295-90-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0821-0378-3mg
ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
308295-90-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0821-0378-2μmol
ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
308295-90-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0821-0378-2mg
ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
308295-90-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0821-0378-5μmol
ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
308295-90-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0821-0378-4mg
ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
308295-90-1 90%+
4mg
$66.0 2023-05-17

ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate 関連文献

ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylateに関する追加情報

Chemical Profile of Ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate (CAS No. 308295-90-1)

Ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate, identified by its CAS number 308295-90-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran family, a class of heterocyclic aromatic structures that are widely recognized for their diverse biological activities and potential therapeutic applications.

The molecular structure of ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate is characterized by a benzofuran core substituted with several functional groups. The presence of a bromine atom at the 6-position, a methyl group at the 2-position, and an ethoxy group at the 5-position, along with a methoxy group and a carboxylate ester at the 3-position, contributes to its unique chemical properties and reactivity. These substituents not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of benzofuran derivatives. The structural features of ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate make it a promising candidate for further investigation in drug discovery. Specifically, the bromine substituent can serve as a handle for further chemical modifications, enabling the synthesis of analogues with tailored biological activities. Additionally, the methoxy and ethoxy groups may contribute to hydrophilicity, enhancing the compound's bioavailability and metabolic stability.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The benzofuran scaffold is a common motif in many bioactive molecules, including antifungal, anti-inflammatory, and anticancer agents. By leveraging the versatility of ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate, researchers can explore novel derivatives that may exhibit enhanced efficacy or reduced side effects compared to existing therapies.

The synthesis of ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination step at the 6-position is particularly critical, as it sets the stage for subsequent functionalization. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxy and ethoxy groups with high precision. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in sufficient quantities for research purposes.

The biological evaluation of ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate has revealed intriguing preliminary findings. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. For instance, early data suggest that this compound may modulate pathways associated with inflammation and cell proliferation, making it a potential candidate for treating conditions such as arthritis or cancer.

The impact of these findings on future research directions is significant. The ability to fine-tune the structure of benzofuran derivatives like ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate opens up new avenues for drug development. By systematically varying substituents such as bromine, methyl, methoxy, and ethoxy groups, researchers can identify compounds with optimal pharmacokinetic profiles and therapeutic effects. This approach aligns with the broader trend in medicinal chemistry towards rational drug design, where computational modeling and high-throughput screening are used to guide synthetic efforts.

The role of computational chemistry in understanding the behavior of complex molecules like ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets at an atomic level. These computational studies not only aid in predicting biological activity but also help in designing experiments that maximize efficiency and minimize costs.

In conclusion, Ethyl 6-bromo-2-methyl-5-(2-methylphenyl)methoxy-1-benzofuran-3-carboxylate (CAS No. 308295-90) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of benzofuran derivatives continues to grow, compounds like this one are likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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